4-(4-Methylbenzoyl)piperidine

Descripción general

Descripción

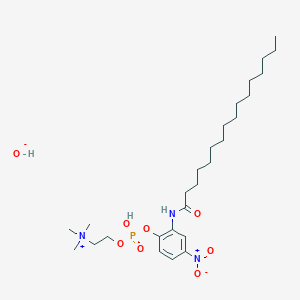

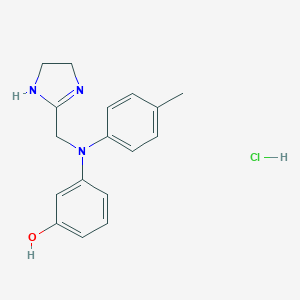

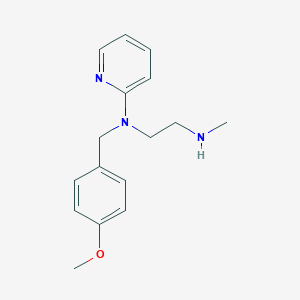

4-(4-Methylbenzoyl)piperidine is a compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known by the IUPAC name (4-methylphenyl)(4-piperidinyl)methanone . This compound belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .

Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(4-Methylbenzoyl)piperidine, is an important task in modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a current research focus .Molecular Structure Analysis

The molecular structure of 4-(4-Methylbenzoyl)piperidine consists of a piperidine ring substituted with a 4-methylbenzoyl group . The InChI code for this compound is 1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 .Aplicaciones Científicas De Investigación

Gastric Acid Secretion Reduction : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found effective in lowering gastric acid secretion in rats, surpassing the efficacy of acetazolamide (Pinelli, Colombo, & Muserra-Grandi, 1981).

Potential Antipsychotic Applications : Novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, suggesting their potential as atypical antipsychotics (Diouf et al., 1999).

Central Nervous System Agents : Spiro[isobenzofuran-1(3H),4'-piperidine] compounds exhibit potential as central nervous system agents with possible antitetrabenazine activity (Bauer et al., 1976).

Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibit potent anti-inflammatory activity, with certain compounds showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).

Lipid Reduction : Piperidine-containing fibrates have shown superior activity in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).

Anticancer Potential : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, with certain compounds exhibiting low IC50 values (Rehman et al., 2018).

5-HT4 Receptor Agonists and Antagonists : Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been used as potent 5-HT4 receptor agonists and antagonists, potentially applicable in neurotransmitter and neuromuscular disorders (Yang et al., 1997).

Antihypertensive Agents : New piperidines with structural modifications have shown potential as antihypertensive agents (Obase et al., 1983).

Analgesic Activity : Aromatic esters of nonquaternary carbon-4 piperidinols have demonstrated analgesic activity, with certain compounds being nearly twice as active as codeine without the physical dependence liability associated with morphine (Waters, 1978).

Corrosion Inhibition : Piperidine derivatives have shown high inhibition efficiency against iron corrosion, with potential applications in materials science (Kaya et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVMVHLEQMHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349510 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylbenzoyl)piperidine | |

CAS RN |

74130-04-4 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)